

Characterization of Fmoc-D-Trp-OH by NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: **Fmoc-D-Trp-OH**

Cat. No.: **B7772072**

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of Na^+ -9-Fluorenylmethoxycarbonyl)-D-tryptophan (**Fmoc-D-Trp-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document details the expected ^1H and ^{13}C NMR spectral data, outlines experimental protocols for data acquisition, and offers a comparison with the commonly used indole-protected analogue, Fmoc-D-Trp(Boc)-OH.

Data Presentation: NMR Spectral Data

The precise chemical shifts and coupling constants of **Fmoc-D-Trp-OH** can be experimentally determined. In the absence of readily available public experimental data, a predicted NMR dataset is presented below for reference. These predictions are based on computational algorithms and provide a reliable estimate for spectral interpretation. For comparative purposes, experimental data for Fmoc-D-Trp(Boc)-OH is also provided.

Table 1: Predicted ^1H and ^{13}C NMR Data for **Fmoc-D-Trp-OH**

Atom Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
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Tryptophan Moiety		
α-CH	4.5 - 4.7	~55.0
β-CH ₂	3.2 - 3.4	~28.0
Indole NH	~10.8	-
Indole C2-H	~7.2	~124.0
Indole C4-H	~7.6	~118.0
Indole C5-H	~7.1	~119.0
Indole C6-H	~7.0	~121.0
Indole C7-H	~7.5	~111.0
Indole C2	-	~124.0
Indole C3	-	~109.0
Indole C3a	-	~127.0
Indole C7a	-	~136.0
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Fmoc Moiety		
Fmoc CH	4.2 - 4.3	~47.0
Fmoc CH ₂	4.3 - 4.4	~67.0
Fmoc Aromatic CH (4 positions)	7.6 - 7.9	~127.0, ~128.0
Fmoc Aromatic CH (4 positions)	7.3 - 7.4	~120.0, ~125.0
Fmoc Quaternary C (2 positions)	-	~141.0
Fmoc Quaternary C (2 positions)	-	~144.0

Carbonyls

Carboxyl C=O	-	~174.0
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Urethane C=O	-	~156.0
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Note: Predicted values are generated from computational models and may vary from experimental results. The solvent is assumed to be DMSO-d₆.

Table 2: Experimental ¹H and ¹³C NMR Data for Fmoc-D-Trp(Boc)-OH in CDCl₃

Atom Assignment	Experimental ¹ H Chemical Shift (ppm)	Experimental ¹³ C Chemical Shift (ppm)
Tryptophan Moiety		
α-CH	4.75	54.1
β-CH ₂	3.30, 3.13	28.6
Indole C2-H	7.92	124.6
Indole C4-H	7.54-7.04 (multiplet)	122.5
Indole C5-H	7.54-7.04 (multiplet)	117.4
Indole C6-H	7.54-7.04 (multiplet)	130.3
Indole C7-H	7.54-7.04 (multiplet)	115.2
Fmoc Moiety		
Fmoc CH	4.14	46.9
Fmoc CH ₂	4.14	67.0
Fmoc Aromatic CH	7.54-7.04 (multiplet)	119.9, 125.1, 127.0, 127.6
Boc Moiety		
Boc C(CH ₃) ₃	1.56	83.6
Carbonyls		
Carboxyl C=O	-	172.8
Urethane C=O (Fmoc)	-	156.7
Carbamate C=O (Boc)	-	149.5

Note: This data is compiled from publicly available sources and may have been recorded under various experimental conditions. The assignments are based on typical chemical shift ranges.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of the **Fmoc-D-Trp-OH** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)

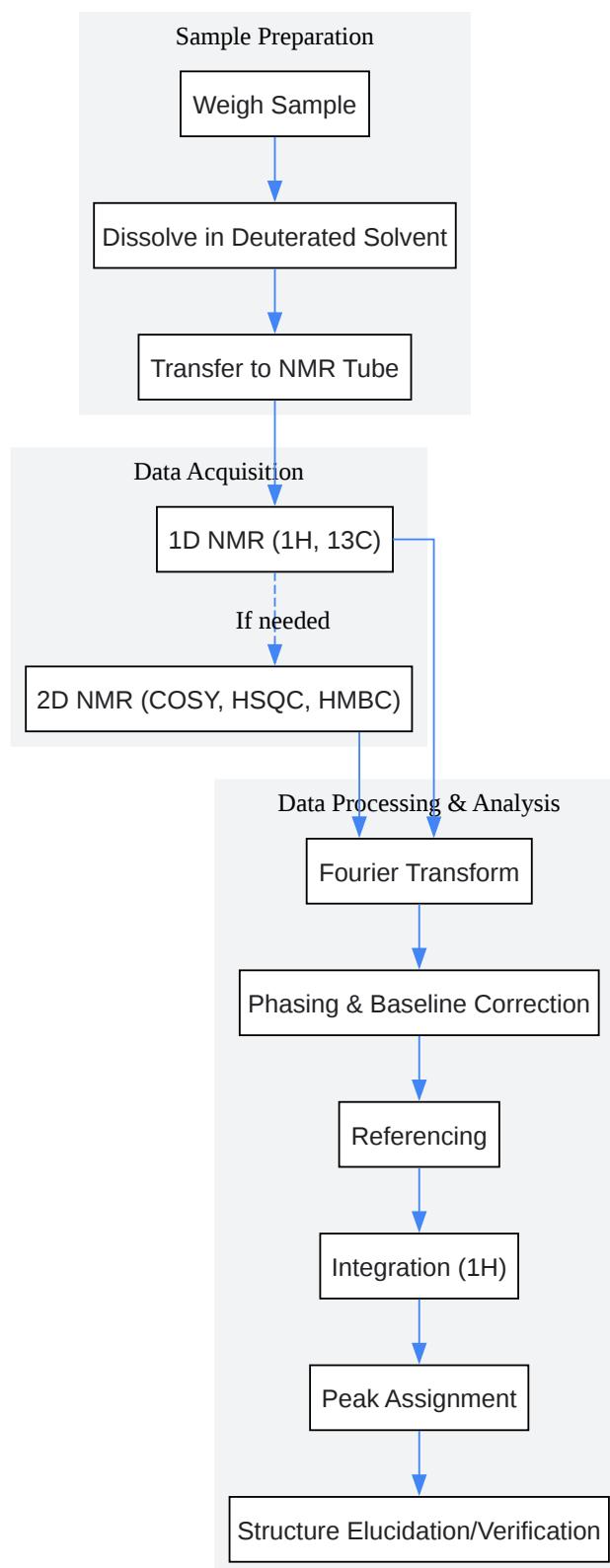
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (^1H - ^1H) spin-spin coupling networks.
 - Pulse Sequence: Standard COSY or DQF-COSY sequence.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and heteronuclei (^1H - ^{13}C).
 - Pulse Sequence: Standard HSQC or edited HSQC sequence (to differentiate CH, CH₂, and CH₃ groups).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and heteronuclei (^1H - ^{13}C), which is crucial for assigning quaternary carbons.
 - Pulse Sequence: Standard HMBC sequence.

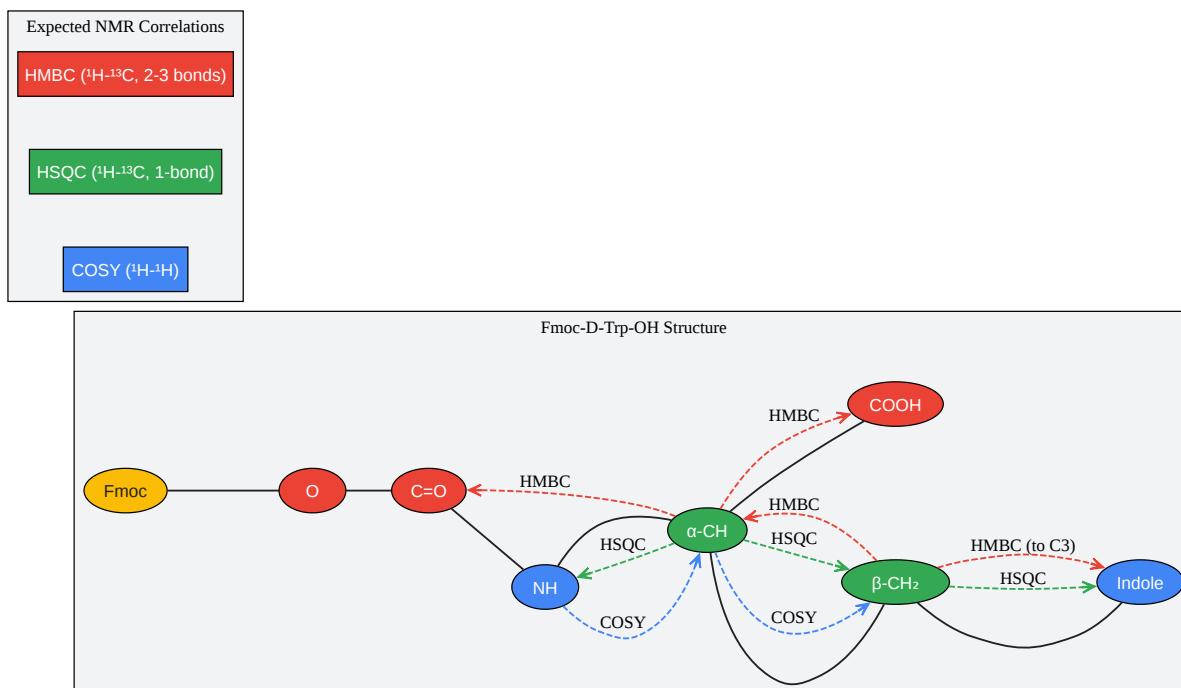
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the expected NMR correlations for **Fmoc-D-Trp-OH**.



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Caption: Experimental Workflow for NMR Characterization.

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